molecular formula C7H16O3S B8596745 6-Methanesulfonyl-hexan-1-ol

6-Methanesulfonyl-hexan-1-ol

Cat. No. B8596745
M. Wt: 180.27 g/mol
InChI Key: BIWPDDKPPPAZJD-UHFFFAOYSA-N
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Patent
US07138530B2

Procedure details

The reaction was conducted following the procedure for Example 171: step a, using 6-bromo-hexan-1-ol (0.300 g, 1.660 mmol), methane sulfinic acid, (0.844 g, 8.280 mmol), EtOH [2 mL], H2O, [2 mL]. Chromatography of the residue (1%–5% MeOH/DCM) yielded the title compound (0.141 g 48%). 1H-NMR (CDCl3): δ 3.67 (t, 2H, J=6.2 Hz), 3.03 (t, 2H, J=8.0 Hz), 2.92 (s, 3H), 1.89 (m, 2H), 1.60 (m, 2H), 1.46 (m, 4H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.844 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
48%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][OH:8].[CH3:9][S:10]([OH:12])=[O:11].CCO.O>CO.C(Cl)Cl>[CH3:9][S:10]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][OH:8])(=[O:12])=[O:11] |f:4.5|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
BrCCCCCCO
Step Two
Name
Quantity
0.844 g
Type
reactant
Smiles
CS(=O)O
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
CCO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)CCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.141 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.